molecular formula C18H14ClN3O2S B1403197 (1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid CAS No. 1242441-49-1

(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid

Cat. No.: B1403197
CAS No.: 1242441-49-1
M. Wt: 371.8 g/mol
InChI Key: PYJXAALBQJUIHA-KGLIPLIRSA-N
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Description

(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid is a complex organic compound featuring a cyclopropane ring, an imidazole ring, and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of an aldehyde with an amine and a thiol in the presence of an acid catalyst.

    Introduction of the Chloropyridine Moiety: This step involves the nucleophilic substitution of a chloropyridine derivative with a thiol group.

    Cyclopropanation: The final step involves the cyclopropanation of a suitable precursor using a reagent such as diazomethane or a Simmons-Smith reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, base catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid is unique due to its combination of a cyclopropane ring, an imidazole ring, and a chloropyridine moiety. This combination imparts specific chemical properties and reactivity that are not found in simpler compounds.

Properties

IUPAC Name

(1S,2S)-2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c19-12-5-6-15(20-8-12)25-17-16(21-9-22-17)11-3-1-10(2-4-11)13-7-14(13)18(23)24/h1-6,8-9,13-14H,7H2,(H,21,22)(H,23,24)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJXAALBQJUIHA-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid
Reactant of Route 2
(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid
Reactant of Route 3
(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid

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